

# Co-immunoprecipitation of IL-6 Receptor and gp130: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Interleukin (IL)-6 Receptor

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This document provides detailed application notes and experimental protocols for the co-immunoprecipitation (Co-IP) of the Interleukin-6 receptor (IL-6R) and its signal-transducing co-receptor, glycoprotein 130 (gp130). Understanding the interaction between these two proteins is crucial for deciphering the intricacies of IL-6 signaling, a pathway implicated in numerous physiological and pathological processes, including inflammation, immunity, and cancer.

## Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine that exerts its effects through a receptor complex composed of the ligand-binding IL-6R (also known as gp80 or CD126) and the signal-transducing component gp130 (CD130). The formation of a higher-order hexameric complex, consisting of two molecules each of IL-6, IL-6R, and gp130, is a critical step for the initiation of downstream signaling cascades, primarily the JAK/STAT and MAPK pathways.<sup>[1]</sup> Co-immunoprecipitation is a powerful technique to study the in-vivo or in-vitro interaction between IL-6R and gp130, providing insights into the assembly of the signaling complex and the effects of potential therapeutic modulators.

There are two main modes of IL-6 signaling: classic signaling and trans-signaling. In classic signaling, IL-6 binds to membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cells, such as hepatocytes and some leukocytes. This complex then recruits gp130 to initiate downstream signaling. In trans-signaling, IL-6 binds to a soluble form of the IL-6R

(sIL-6R), and this complex can activate cells that only express gp130, which is ubiquitously expressed.

## Data Presentation

The following tables summarize quantitative data related to the IL-6, IL-6R, and gp130 interactions, derived from various experimental approaches.

Table 1: Binding Affinities of IL-6 Receptor Complex Components

Interacting Molecules	Method	Dissociation Constant (Kd)	Reference
IL-6 and sIL-6R	Surface Plasmon Resonance	22 nM	<a href="#">[2]</a>
IL-6/sIL-6R complex and gp130	Surface Plasmon Resonance	10 pM	<a href="#">[2]</a>

Table 2: Quantification of Soluble IL-6 Receptor Complex Formation

Experimental Condition	Method	Percentage of sIL-6R in Complex	Percentage of IL-6 in Complex	Reference
100 ng/mL IL-6 + 50 ng/mL sIL-6R	ELISA	6.85%	1.57%	<a href="#">[3]</a>

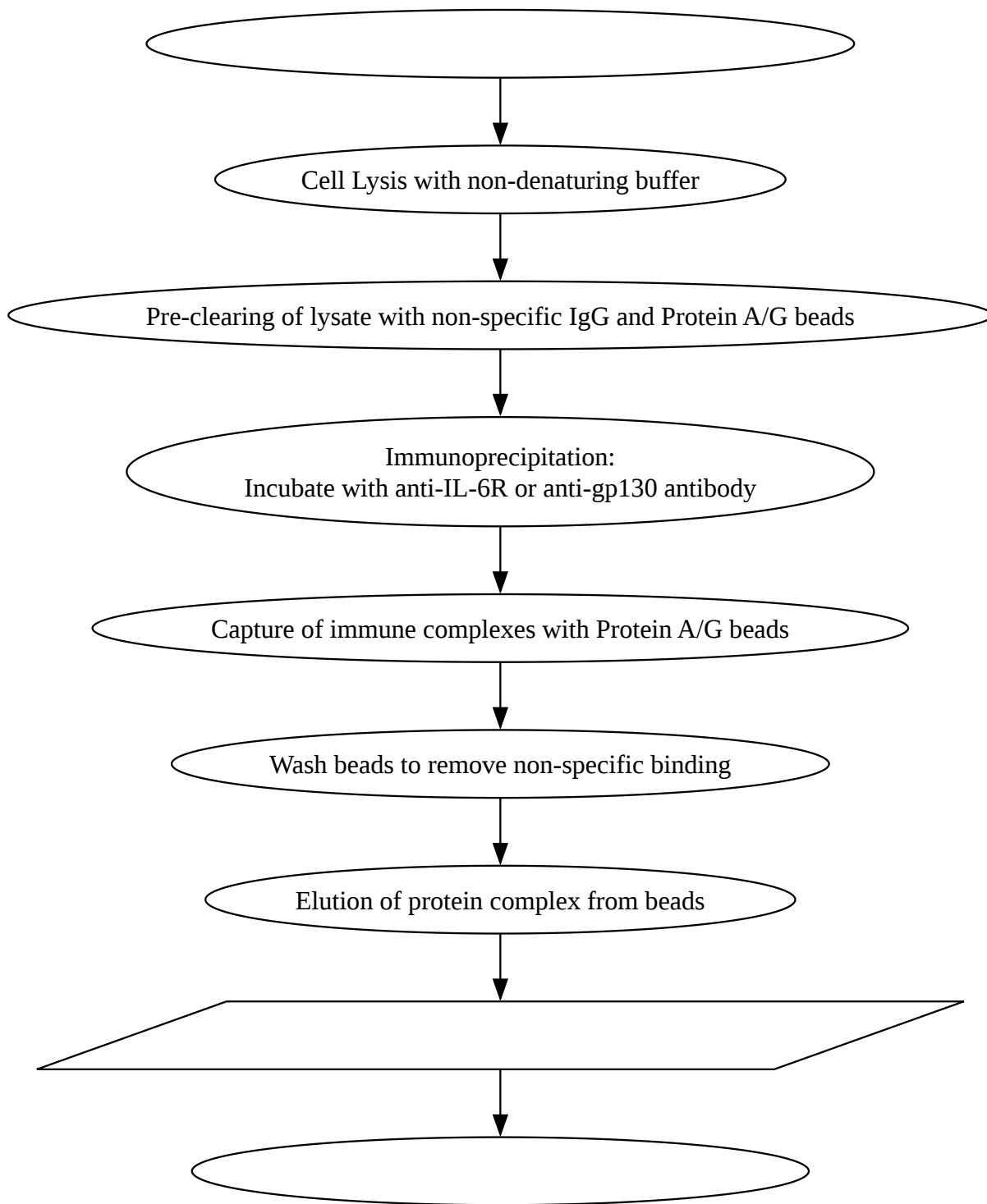
## Signaling Pathway and Experimental Workflow Diagrams

```
// Classic Signaling "IL-6" -> "mIL-6R" [label="Classic Signaling"]; "mIL-6R" -> "gp130" [label="Complex Formation"]; "gp130" -> "JAK" [label="Activation"];
```

```
// Trans-Signaling "IL-6" -> "sIL-6R" [label="Trans-Signaling"]; "sIL-6R" -> "gp130" [label="Complex Formation"];
```

```
// Downstream Signaling "JAK" -> "STAT3" [label="Phosphorylation"]; "STAT3" -> "pSTAT3";  
"pSTAT3" -> "Nucleus" [label="Dimerization & Translocation"]; "JAK" -> "MAPK"  
[label="Activation"]; "Nucleus" -> "Gene Expression";
```

```
{rank=same; "mIL-6R"; "gp130"} } Caption: IL-6 Classic and Trans-Signaling Pathways.
```



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## Experimental Protocols

This section provides a detailed protocol for the co-immunoprecipitation of IL-6R and gp130 from cultured mammalian cells. This protocol is a compilation of best practices for membrane protein Co-IP and should be optimized for specific cell lines and antibodies.

## Materials and Reagents

- Cell Lines: HEK293T, COS-7, or other cell lines endogenously or transiently expressing IL-6R and gp130.
- Antibodies:
  - Primary antibody for immunoprecipitation (e.g., rabbit anti-IL-6R or mouse anti-gp130).
  - Primary antibody for Western blotting (e.g., mouse anti-gp130 or rabbit anti-IL-6R, from a different host species than the IP antibody).
  - Secondary antibodies conjugated to HRP.
- Reagents for Cell Lysis and Immunoprecipitation:
  - Phosphate-Buffered Saline (PBS), ice-cold.
  - Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 1% Triton X-100 (NP-40 is often recommended for membrane proteins<sup>[4]</sup>), with freshly added protease and phosphatase inhibitor cocktails.
  - Protein A/G magnetic beads or agarose beads.
  - Non-specific IgG from the same species as the IP antibody.
- Reagents for SDS-PAGE and Western Blotting:
  - Laemmli sample buffer.
  - Acrylamide/bis-acrylamide solution.
  - Tris-glycine-SDS running buffer.

- Transfer buffer.
- PVDF or nitrocellulose membrane.
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
- TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Chemiluminescent substrate.

## Protocol

### 1. Cell Culture and Stimulation (Optional)

- Culture cells to 80-90% confluency in appropriate media.
- If investigating ligand-induced interaction, starve cells in serum-free media for 4-6 hours.
- Stimulate cells with recombinant human IL-6 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

### 2. Cell Lysis

- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Add ice-cold Co-IP Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a BCA or Bradford assay.

### 3. Pre-clearing the Lysate

- To a sufficient volume of cleared lysate (e.g., 500 µg to 1 mg of total protein), add non-specific IgG (1-2 µg) from the same host species as the primary antibody to be used for immunoprecipitation.
- Add 20-30 µL of a 50% slurry of Protein A/G beads.
- Incubate on a rotator for 1-2 hours at 4°C.
- Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads) and carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.

#### 4. Immunoprecipitation

- Add the primary antibody specific for the "bait" protein (e.g., anti-IL-6R) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of lysate is common.
- As a negative control, set up a parallel immunoprecipitation with an equivalent amount of isotype control IgG.
- Incubate on a rotator overnight at 4°C.

#### 5. Capture of Immune Complexes

- Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
- Incubate on a rotator for 2-4 hours at 4°C.

#### 6. Washing

- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
- Carefully remove the supernatant.
- Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer (or a wash buffer with a lower detergent concentration, e.g., 0.1% NP-40). After each wash, pellet the beads and discard the supernatant.

## 7. Elution

- After the final wash, remove all residual supernatant.
- Resuspend the beads in 30-50  $\mu$ L of 2x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
- Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

## 8. SDS-PAGE and Western Blotting

- Load the eluted samples, along with a sample of the input lysate (20-30  $\mu$ g), onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the "prey" protein (e.g., anti-gp130) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To confirm the immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with an antibody against the bait protein (e.g., anti-IL-6R).

## Troubleshooting and Considerations



- **Detergent Choice:** The choice and concentration of detergent are critical for solubilizing membrane proteins while preserving their interactions. NP-40 and Triton X-100 are commonly used, but others like CHAPS or digitonin may be necessary for certain interactions.
- **Antibody Selection:** Use high-affinity, specific antibodies that are validated for immunoprecipitation. Monoclonal antibodies are often preferred for their specificity, but polyclonal antibodies can sometimes be more efficient at capturing protein complexes.
- **Washing Steps:** The number and stringency of washes are crucial to reduce background and non-specific binding. However, overly stringent washes can disrupt weak or transient interactions.
- **Controls:** Appropriate controls are essential for interpreting the results. These include an isotype control IgG for the immunoprecipitation and loading input controls for the Western blot.
- **Quantitative Analysis:** For a more quantitative analysis, densitometry can be performed on the Western blot bands. The intensity of the co-precipitated protein band can be normalized to the intensity of the immunoprecipitated bait protein band.

By following these detailed protocols and considering the key experimental variables, researchers can successfully perform co-immunoprecipitation of IL-6R and gp130 to investigate the formation and regulation of this critical cytokine receptor complex.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)